Tosyl-D-asparagine
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Overview
Description
Tosyl-D-asparagine, also known as N2-(p-tolylsulfonyl)-D-asparagine, is a derivative of the amino acid D-asparagine. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the asparagine molecule. This compound is primarily used in organic synthesis and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tosyl-D-asparagine typically involves the protection of the amino group of D-asparagine with a tosyl group. One common method includes the reaction of D-asparagine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tosyl-D-asparagine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by other nucleophiles, making it a versatile intermediate in organic synthesis.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield D-asparagine and p-toluenesulfonic acid.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Tosyl-D-asparagine is widely used in scientific research due to its role as a protected amino acid derivative. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of peptides and other complex organic molecules.
Biological Research: Used in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential role in drug development and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tosyl-D-asparagine primarily involves its role as a protected amino acid. The tosyl group protects the amino group of D-asparagine, allowing for selective reactions at other functional groups. This protection is crucial in multi-step organic synthesis, where selective deprotection can be achieved under mild conditions .
Comparison with Similar Compounds
Similar Compounds
Tosyl-L-asparagine: The L-isomer of Tosyl-D-asparagine, used similarly in organic synthesis.
Fmoc-D-asparagine: Another protected form of D-asparagine, using the fluorenylmethyloxycarbonyl (Fmoc) group.
BOC-L-asparagine: A protected form of L-asparagine using the tert-butyloxycarbonyl (BOC) group.
Uniqueness
This compound is unique due to its specific stereochemistry (D-isomer) and the presence of the tosyl group, which provides distinct reactivity and protection properties compared to other protecting groups like Fmoc and BOC .
Properties
IUPAC Name |
(2R)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCCSZRICJFBSI-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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